1-Aminopyrrolidine

Vue d'ensemble

Description

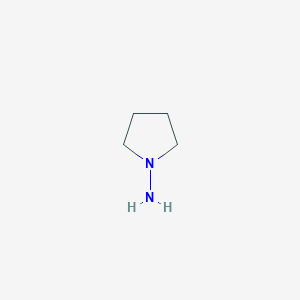

1-Pyrrolidinamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Pyrrolidinamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80647. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pyrrolidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse asymétrique en chimie organique

La 1-Aminopyrrolidine sert d’auxiliaire chiral et de bloc de construction dans la synthèse de divers composés organiques. Son utilisation en synthèse asymétrique permet la création de substances énantiomériquement pures, qui sont cruciales dans le développement des produits pharmaceutiques . La capacité du composé à induire la chiralité dans les réactions chimiques est inestimable pour la production d’isomères spécifiques des molécules médicamenteuses.

Organocatalyse

Dans le domaine de l’organocatalyse, les dérivés de la this compound sont utilisés comme catalyseurs pour accélérer les réactions chimiques. Ces organocatalyseurs sont particulièrement utiles pour faciliter les réactions qui forment des liaisons carbone-carbone, qui sont des étapes fondamentales dans la construction de molécules organiques complexes .

Applications pharmaceutiques

La this compound est un intermédiaire clé dans la synthèse de diverses molécules pharmacologiquement actives. Elle est utilisée pour développer des médicaments ayant des applications thérapeutiques potentielles, notamment des agents antiviraux, antibactériens et anticancéreux . Son rôle dans la découverte de médicaments est important en raison de sa présence dans de nombreux composés biologiquement actifs.

Science des matériaux

En science des matériaux, la this compound est utilisée dans la synthèse de nouveaux matériaux, notamment des polymères et des composants électroniques organiques . Son incorporation dans les matériaux peut améliorer des propriétés telles que la conductivité et la stabilité, ce qui la rend précieuse pour les applications technologiques.

Science de l’environnement

Le rôle du composé en science de l’environnement comprend son utilisation dans l’étude des communautés microbiennes et des cycles biogéochimiques. Elle peut faire partie de la boîte à outils enzymatique des microbes, influençant des processus comme la détoxification des xénobiotiques et la décomposition de la matière organique .

Recherche en biochimie

La this compound est impliquée dans la recherche en biochimie, en particulier dans l’étude des mécanismes enzymatiques et des voies métaboliques. Elle peut agir comme un inhibiteur ou un substrat dans les essais enzymatiques, aidant à élucider la fonction des enzymes dans divers processus biologiques .

Mécanisme D'action

Target of Action

1-Aminopyrrolidine, also known as pyrrolidin-1-amine, 1-Pyrrolidinamine, or N-Aminopyrrolidine, is a versatile scaffold used in the synthesis of a wide range of biologically active compounds It’s known that the pyrrolidine ring and its derivatives have shown target selectivity in bioactive molecules .

Mode of Action

The mode of action of this compound is largely dependent on the specific derivative and its biological target. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This means that the compound can interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It’s known that pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that this compound and its derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The physicochemical properties of the pyrrolidine ring, such as its stereochemistry and non-planarity, may influence these properties .

Result of Action

The result of the action of this compound is largely dependent on the specific derivative and its biological target. As mentioned earlier, pyrrolidine alkaloids have been shown to possess a wide range of biological activities . Therefore, the molecular and cellular effects of this compound’s action can vary widely.

Analyse Biochimique

Biochemical Properties

1-Aminopyrrolidine is known to interact with various enzymes, proteins, and other biomolecules. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Cellular Effects

This compound has been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Activité Biologique

1-Pyrrolidinamine, a cyclic amine with the molecular formula , has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 1-pyrrolidinamine, drawing upon recent studies and findings.

Chemical Structure and Properties

1-Pyrrolidinamine is characterized by a five-membered ring structure containing one nitrogen atom. Its basic properties make it a versatile scaffold for drug development, particularly in creating derivatives with enhanced biological activity.

Biological Activities

1-Pyrrolidinamine and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of pyrrolidine derivatives. For instance, Sreekanth and Jha (2020) synthesized various pyrrolidine derivatives and evaluated their antibacterial efficacy against Gram-negative bacteria. Some compounds showed significant inhibition, highlighting their potential as antimicrobial agents .

- Anticancer Properties : Research by Li et al. (2020) demonstrated that pyrrolidine-containing compounds can act as antagonists to the chemokine receptor CXCR4, which is implicated in cancer metastasis. Their compound exhibited strong binding affinity (IC50 = 79 nM) and inhibited cancer cell migration effectively in vivo .

- Enzyme Inhibition : Pyrrolidinamine derivatives have shown promise as inhibitors of key enzymes involved in various diseases. For example, Martinez-Bailen et al. (2020) explored the use of multimeric pyrrolidine iminosugars as inhibitors of glucocerebrosidase and α-galactosidase A, demonstrating substantial enzyme inhibition that could aid in treating lysosomal storage disorders .

The mechanisms through which 1-pyrrolidinamine exerts its biological effects are varied:

- CXCR4 Antagonism : Compounds derived from 1-pyrrolidinamine can block CXCR4, thus inhibiting the signaling pathways that lead to cancer cell proliferation and metastasis .

- Enzyme Modulation : The ability of pyrrolidine derivatives to inhibit enzymes like glucocerebrosidase suggests they may alter metabolic pathways associated with diseases such as Fabry disease and certain cancers .

Case Study 1: Anticancer Activity

In a study published by Li et al. (2020), a pyrrolidine derivative was tested for its anticancer properties in a mouse model. The compound not only inhibited tumor growth but also showed a favorable safety profile. This study emphasizes the therapeutic potential of 1-pyrrolidinamine derivatives in oncology.

Case Study 2: Antimicrobial Efficacy

Sreekanth and Jha (2020) conducted an evaluation of various pyrrolidine derivatives against bacterial strains. Their findings indicated that certain compounds displayed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.

Data Summary

| Activity | Compound/Derivative | Target/Mechanism | IC50/Effectiveness |

|---|---|---|---|

| Antimicrobial | Various | Gram-negative bacteria | Significant inhibition observed |

| Anticancer | CXCR4 antagonist | Cancer cell migration | IC50 = 79 nM |

| Enzyme Inhibition | Multimeric iminosugars | Glucocerebrosidase, α-galactosidase A | Up to 375-fold higher inhibition |

Propriétés

IUPAC Name |

pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMSLRMNBSMKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168052 | |

| Record name | 1-Pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Sensitive to air; [Aldrich MSDS] | |

| Record name | 1-Pyrrolidinamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16596-41-1 | |

| Record name | 1-Aminopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16596-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF424U7HM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.